molecular formula C15H22ClN3OS B7167858 N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7167858
M. Wt: 327.9 g/mol
InChI Key: JRIRFCLFLYMNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic organic compound that features a unique structure combining a thiophene ring with a pyrrolidine moiety

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3OS/c16-14-4-3-13(21-14)5-7-17-15(20)19-10-6-12(11-19)18-8-1-2-9-18/h3-4,12H,1-2,5-11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIRFCLFLYMNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(C2)C(=O)NCCC3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is to react 5-chlorothiophene-2-carboxylic acid with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the pyrrolidine moiety, often through nucleophilic substitution or reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or platinum complexes may be used to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrrolidine ring can lead to various amine derivatives .

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chlorothiophen-2-yl)ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • 5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
  • (5-chloro-2-thienyl)methanamine

Uniqueness

This compound is unique due to its combination of a thiophene ring and a pyrrolidine moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.